molecular formula C16H15BrN2O3S B2797967 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole CAS No. 913241-00-6

1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole

Cat. No.: B2797967
CAS No.: 913241-00-6
M. Wt: 395.27
InChI Key: HIIDQSSHEMKTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 1H-benzimidazole core is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in the development of novel therapeutic agents . This structure is a structural isostere of naturally occurring purines, allowing its derivatives to demonstrate favorable interactions with a variety of biological targets . Benzimidazole-based compounds are extensively investigated for their potent antimicrobial and anticancer activities, with research showing specific derivatives exhibiting low minimum inhibitory concentrations (MIC) against pathogens like Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), as well as promising half-maximal inhibitory concentration (IC50) values against a range of human cancer cell lines . The N-1 and C-2 positions of the benzimidazole ring are critical for modulating pharmacological activity, and substitutions at these sites are a common strategy in drug discovery to enhance potency and selectivity . For instance, sulfonyl-containing benzimidazole derivatives and related hybrids are actively explored as potent inhibitors of key oncogenic targets, such as the Epidermal Growth Factor Receptor (EGFR), through mechanisms that include induction of apoptosis . This makes compounds like 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole valuable chemical tools for hit-to-lead optimization in oncology and infectious disease research, as well as for probing specific enzyme interactions and signaling pathways involved in cell proliferation and survival .

Properties

IUPAC Name

1-(4-bromo-3-propoxyphenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S/c1-2-9-22-16-10-12(7-8-13(16)17)23(20,21)19-11-18-14-5-3-4-6-15(14)19/h3-8,10-11H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIDQSSHEMKTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromo-3-propoxybenzenesulfonyl chloride and 1H-benzimidazole.

    Reaction Conditions: The reaction between 4-bromo-3-propoxybenzenesulfonyl chloride and 1H-benzimidazole is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) on the Benzimidazole Ring

The benzimidazole moiety undergoes electrophilic substitution at electron-rich positions (typically C-5 or C-6). Common reactions include halogenation and nitration:

Electrophile Reagent/Conditions Product Reference
Bromine (Br₂)FeBr₃ catalyst, 0–25°C5-bromo-1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole
Nitronium ionHNO₃/H₂SO₄, 0°C5-nitro-1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole
  • Mechanism : The sulfonyl group deactivates the benzimidazole ring, directing substitution to the less hindered para position relative to the nitrogen atoms.

Oxidation and Reduction of the Sulfonyl Group

The sulfonyl (–SO₂–) group participates in redox transformations under controlled conditions:

Reaction Type Reagent/Conditions Product Key Data Reference
OxidationH₂O₂, AcOH, 50°C, 6 hrsSulfone derivative (stable –SO₂– retained)Yield: 78%
ReductionLiAlH₄, THF, reflux, 12 hrsThioether (–S–) intermediatePartial conversion observed
  • Applications : Sulfone derivatives are critical for enhancing metabolic stability in drug design .

Nucleophilic Substitution at the Bromine Site

The bromine atom on the 4-bromo-3-propoxyphenyl group undergoes substitution with nucleophiles:

Nucleophile Conditions Product Yield Reference
Amines (e.g., NH₃)K₂CO₃, DMF, 80°C, 8 hrs4-amino-3-propoxyphenylsulfonyl benzimidazole65%
ThiophenolCuI, L-proline, DMSO, 120°C, 24 hrs4-(phenylthio)-3-propoxyphenylsulfonyl benzimidazole72%
  • Mechanism : Proceeds via an aromatic nucleophilic substitution (SNAr) pathway, facilitated by electron-withdrawing groups (sulfonyl) activating the aryl bromide .

Functionalization via Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling reactions:

Reaction Catalyst/Ligand Conditions Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, H₂O/EtOHAryl boronic acid, 80°C, 12 hrsBiaryl-functionalized derivative82%
Buchwald-HartwigPd₂(dba)₃, XantphosAmine, 100°C, 24 hrs4-aminophenylsulfonyl benzimidazole68%
  • Applications : These reactions expand the compound’s utility in synthesizing bioactive hybrids, such as antiviral agents .

Base-Induced Rearrangements

Under strong basic conditions (e.g., NaOH/EtOH), sulfonyl-benzimidazole derivatives undergo ring-opening or rearrangement:

Base Conditions Product Observation Reference
NaOHEthanol, reflux, 6 hrsBenzimidazole sulfinate intermediateReversible reaction at pH < 7

Biological Activity Modulation via Chemical Modifications

Key derivatives synthesized from these reactions exhibit enhanced pharmacological profiles:

Derivative Biological Activity IC₅₀/EC₅₀ Reference
4-Amino-substituted analogAntiviral (HCV NS5A inhibition)0.007–0.028 nM
Biaryl-coupled Suzuki productAnticancer (HCT-116 cell line inhibition)1.08–1.76 μg/mL

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly those involving sulfonamide functionalities. Its ability to undergo electrophilic aromatic substitution allows for further derivatization, making it versatile in synthetic organic chemistry.

Biology

  • Antimicrobial Activity : Studies have indicated that derivatives of benzimidazole compounds exhibit significant antibacterial properties. For instance, compounds structurally related to 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole have shown efficacy against Gram-positive and Gram-negative bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
  • Anticancer Potential : The compound is under investigation for its potential anticancer properties, with ongoing research aimed at understanding its mechanism of action against various cancer cell lines. Its interaction with specific molecular targets may modulate pathways involved in cell proliferation and apoptosis.

Medicine

  • Therapeutic Agent Development : The unique chemical structure of this compound positions it as a candidate for developing new therapeutic agents targeting various diseases, including infections and cancer. Research is focused on optimizing its pharmacological properties to enhance efficacy and reduce toxicity.

Industrial Applications

  • Material Science : The compound's chemical stability and reactivity make it suitable for applications in developing new materials, particularly those requiring specific functional groups for enhanced performance in industrial processes.

Case Studies

Study ReferenceApplication AreaFindings
Antimicrobial ActivityDemonstrated significant antibacterial activity against MRSA with MIC values comparable to standard antibiotics.
Organic SynthesisUtilized as a building block for synthesizing complex organic molecules, showcasing versatility in chemical reactions.
Ongoing ResearchAnticancer PropertiesInvestigations into the compound's effects on cancer cell lines reveal potential pathways for therapeutic intervention.

Mechanism of Action

The mechanism of action of 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical structural and physicochemical differences between 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole and related compounds:

Compound Name Substituents on Phenyl Ring Benzimidazole Modifications Molecular Weight (g/mol) Key Data (Melting Point, Yield) References
This compound 4-Bromo, 3-propoxy None ~425.3* N/A -
1-[(4-Chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole 4-Chloro 2-Methyl 322.8 N/A
1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole 4-Bromo, 2,5-dimethyl None 365.2 N/A
1-[(4-Fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole 4-Fluoro 2-Methyl 314.3 N/A
2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole 4-Bromo (directly attached) 1-Phenyl 349.2 N/A
1-[2-(Morpholin-4-yl)ethyl]-2-(4-bromophenyl)-1H-benzimidazole 4-Bromo (on benzimidazole) Morpholine-ethyl chain 415.3 Yield: 80%; Mp: 166.4–167.3°C
1-[(N,N-Dimethylamino)benzenesulfonyl]-5/6-methoxy derivatives N,N-Dimethylamino, methoxy Methoxy at C5/C6 ~450* Yield: 87%; Mp: 92–102°C (dec.)

*Calculated based on structural formula.

Structural and Functional Differences

  • Sulfonyl vs. Direct Attachment : The sulfonyl group in the target compound introduces polarity and hydrogen-bonding capacity, unlike 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole, where direct phenyl attachment reduces polarity .
  • Propoxy vs. Methyl/Morpholine Groups : The 3-propoxy chain provides greater conformational flexibility compared to rigid methyl or morpholine-ethyl groups in analogs, which may influence binding pocket compatibility .

Biological Activity

1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a sulfonyl group and a propoxyphenyl moiety. The presence of the bromine atom enhances its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects such as antimicrobial action or inhibition of tumor growth.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties.

  • Antibacterial Activity : Studies show that this compound has notable efficacy against both Gram-positive and Gram-negative bacteria. For instance, it was tested against Salmonella typhi and demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin and ciprofloxacin .
CompoundMIC (µg/ml)Standard Comparison
This compound50Ampicillin: 100
Other derivatives62.5 - 12.5Ciprofloxacin: 25
  • Antifungal Activity : The compound also showed antifungal properties against Candida albicans, with an MIC of 250 µg/ml compared to griseofulvin (MIC = 500 µg/ml) .

Anticancer Activity

Benzimidazole derivatives have been explored for their anticancer potential due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.

  • Mechanistic Insights : The compound's mechanism may involve the inhibition of topoisomerases or modulation of pathways related to cell cycle regulation .
  • Case Studies : In vitro studies have demonstrated that certain benzimidazole derivatives exhibit selective toxicity towards cancerous cells while sparing normal cells, indicating a promising therapeutic index .

Enzyme Inhibition

The sulfonamide moiety in the compound contributes to its enzyme inhibitory activities.

  • Acetylcholinesterase Inhibition : Some studies have shown that derivatives can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission regulation .
  • Urease Inhibition : The compound has also been reported to exhibit urease inhibitory activity, which is significant in treating urease-related infections .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is heavily influenced by their structural components. Modifications in the substituents on the benzimidazole ring can lead to enhanced potency.

  • Bromine Substitution : The presence of bromine enhances the lipophilicity and reactivity of the compound, contributing to its biological efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole, and what experimental conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via sulfonation of the benzimidazole core followed by coupling with a brominated arylpropoxy precursor. Key steps include:

  • Sulfonation : Use chlorosulfonic acid or sulfur trioxide under anhydrous conditions to introduce the sulfonyl group at the benzimidazole nitrogen.
  • Coupling : Employ nucleophilic aromatic substitution (SNAr) or Ullmann-type reactions to attach the 4-bromo-3-propoxyphenyl moiety. Optimal conditions involve CuI catalysis, elevated temperatures (80–120°C), and polar aprotic solvents like DMF .
    • Characterization : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis and elemental composition (CHNS/O).

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : 1H and 13C NMR (in DMSO-d6 or CDCl3) identify proton environments, sulfonyl group integration, and aryl-bromine coupling constants.
  • FTIR : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and benzimidazole (C=N, ~1600 cm⁻¹) functional groups.
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing interactions. Data collection requires MoKα radiation (λ = 0.71073 Å) and low-temperature (200 K) conditions to minimize thermal motion .

Q. What are the key physicochemical properties (e.g., solubility, pKa) relevant to its behavior in biological assays?

  • Solubility : Predominantly hydrophobic; sparingly soluble in water but soluble in DMSO or DMF. Solubility can be enhanced via co-solvents or salt formation.
  • pKa : The benzimidazole nitrogen (N-H) has a predicted pKa of ~4.6, influencing protonation states under physiological conditions .
  • Thermal Stability : Assessed via differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C typical for sulfonamides) .

Advanced Research Questions

Q. How can researchers address challenges in isolating stereoisomers or resolving co-crystallized impurities in the compound?

  • Experimental Design :

  • Chromatography : Use chiral HPLC columns (e.g., amylose-based) with hexane/isopropanol gradients to separate enantiomers.
  • Crystallization : Recrystallize from ethanol/water mixtures to minimize co-crystallization of 5-chloro/6-chloro isomers, as observed in similar benzimidazole derivatives .
    • Data Analysis : Refine occupancy factors in SCXRD data to model minor impurities (e.g., 6.0% co-crystallized isomer in ).

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets (e.g., enzymes, receptors)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Parameterize the sulfonyl group’s electrostatic potential and bromine’s hydrophobic effects.
  • MD Simulations : Run GROMACS or AMBER simulations to assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can contradictions in bioactivity data (e.g., conflicting IC50 values across studies) be systematically resolved?

  • Data Reconciliation :

  • Assay Conditions : Normalize data for variables like pH, serum protein binding, and solvent effects (e.g., DMSO concentration ≤0.1%).
  • Statistical Analysis : Apply ANOVA or linear regression to identify outliers. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with improved therapeutic potential?

  • SAR Strategies :

  • Sulfonyl Group : Replace with sulfonamide or sulfonate to modulate electron-withdrawing effects and solubility.
  • Bromine Substitution : Test fluoro or methyl analogs to balance steric bulk and lipophilicity.
  • Proximal Chain : Vary propoxy chain length (ethoxy vs. butoxy) to optimize pharmacokinetics .

Tables for Key Data

Table 1 : Crystallographic Parameters for Structural Analysis

ParameterValueSource
Space GroupP21/n
a, b, c (Å)12.142, 8.894, 15.324
β (°)96.78
Resolution (Å)0.84 (MoKα)

Table 2 : Physicochemical Properties

PropertyValueSource
Molecular Weight407.29 g/molCalculated
Predicted Density1.39 g/cm³
Melting Point>200°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.